molecular formula C6H14N2O3 B1221613 2-Deoxystreptamine CAS No. 2037-48-1

2-Deoxystreptamine

Cat. No.: B1221613
CAS No.: 2037-48-1
M. Wt: 162.19 g/mol
InChI Key: DTFAJAKTSMLKAT-UHFFFAOYSA-N
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Description

4,6-Diaminocyclohexane-1,2,3-triol is a natural product found in Streptomyces anthocyanicus, Streptomyces lividans, and other organisms with data available.

Scientific Research Applications

Central Scaffold in Aminoglycoside Antibiotics

2-Deoxystreptamine is a critical structural component in aminoglycoside antibiotics, which are a class of clinically important antibiotics with a broad antibacterial spectrum. These antibiotics, including streptomycin, tobramycin, and gentamicin, are highly effective, particularly against Gram-negative bacteria. The presence of this compound in these compounds suggests its vital role in their biological activity. Notably, aminoglycosides show a strong synergistic effect when coadministered with penicillin, making them particularly useful in treating infections of unknown origin. Recent interest has also shifted towards the regulation of protein production at the RNA-level, where aminoglycosides act as ligands for RNA, thereby opening new research fields targeting RNA as a drug target (Busscher, Rutjes, & van Delft, 2005).

Role in Biosynthesis of Antibiotics

Understanding the biosynthesis of this compound-containing aminoglycosides is crucial for efforts to manipulate and engineer the biological production of novel aminoglycosides. Recent studies have provided insights into these biosynthetic pathways, contributing significantly to our understanding of how these antibiotics are produced naturally (Llewellyn & Spencer, 2006).

Aminoglycoside Antibiotics: New Insights into Biosynthetic Machinery

This compound is crucial in the formation of aminoglycoside antibiotics like neomycin and kanamycin. The discovery of biosynthetic gene clusters for these antibiotics has led to a detailed elucidation of each biosynthetic enzyme's function, revealing common biosynthetic pathways and pathways used for structural diversification (Kudo & Eguchi, 2016).

Structural Modifications and Biological Properties

The structure-activity relationships of this compound-containing aminoglycosides have been a significant focus, with recent advances likely to lead to the development of clinically superior antibiotics. The structural modifications made to these antibiotics play a critical role in determining their antimicrobial potency, spectrum, and toxicity (Price & Godfrey, 1974).

Synthesis and Characterization for Antibiotic Development

Efforts in the synthetic study of this compound have contributed to the development of protected this compound, which is key in creating aminoglycoside antibiotics such as Streptomycin and Gentamicin. These studies play a crucial role in advancing our ability to create new antibiotics to combat resistant bacterial strains (Kim, Lee, & Cheong, 2004).

Mechanism of Action

Target of Action:

2-Deoxystreptamine primarily targets the bacterial ribosome. Specifically, it interacts with the 16S ribosomal RNA (rRNA) subunit. The N1 and N3 amino groups of the central deoxystreptamine ring play a crucial role in binding to the 16S rRNA . By binding to the ribosome, this compound disrupts protein synthesis, ultimately inhibiting bacterial growth.

Mode of Action:

Here’s how this compound exerts its effects:

Action Environment:

Environmental factors, such as pH and ion concentrations, can influence this compound’s efficacy and stability. For example, acidic conditions may enhance its activity, while certain ions could affect its binding to the ribosome.

Safety and Hazards

2-Deoxystreptamine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

There is renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . The discovery of new original scaffolds for selective RNA targeting is one of the main challenges of current medicinal chemistry . The 2-deoxystreptamine scaffold is part of the aminoglycoside neomycin and is known to play an essential role in the RNA interaction of this class of RNA binders .

Biochemical Analysis

Biochemical Properties

2-Deoxystreptamine is involved in various biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with several enzymes, including 2-deoxy-scyllo-inosose synthase, which catalyzes the formation of 2-deoxy-scyllo-inosose from D-glucose-6-phosphate . This compound also interacts with 2-deoxy-scyllo-inosamine dehydrogenase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are crucial for its conversion into aminoglycosides . These interactions are essential for the production of antibiotics that inhibit bacterial protein synthesis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by binding to the bacterial ribosome and interfering with protein synthesis . This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. Additionally, this compound can affect cell signaling pathways and gene expression, further contributing to its antibacterial properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 16S ribosomal RNA within the bacterial ribosome . This binding interferes with the ribosome’s ability to accurately decode mRNA, leading to errors in protein synthesis. The compound also inhibits the proofreading function of the ribosome, resulting in the accumulation of defective proteins . These molecular interactions are crucial for the antibacterial activity of aminoglycoside antibiotics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing antibiotics can maintain their antibacterial activity over extended periods, although some degradation may occur . Long-term exposure to these antibiotics can lead to changes in bacterial resistance and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects such as nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics. It interacts with enzymes such as 2-deoxy-scyllo-inosose synthase and L-glutamine:2-deoxy-scyllo-inosose aminotransferase, which are essential for its conversion into active antibiotics . These metabolic pathways are crucial for the production of antibiotics that can effectively target bacterial infections.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within bacterial cells are critical for its antibacterial activity. Additionally, its distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized within the bacterial ribosome, where it exerts its antibacterial effects . Targeting signals and post-translational modifications may direct this compound to specific compartments within bacterial cells, enhancing its ability to disrupt protein synthesis and inhibit bacterial growth .

Properties

IUPAC Name

4,6-diaminocyclohexane-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,9-11H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFAJAKTSMLKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-48-1
Record name Deoxystreptamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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